N-甲基依托昔酸

描述

N-Methyl Etodolac is a synthetic non-steroidal anti-inflammatory drug (NSAID) that has been used in clinical practice since the early 1990s. It is a member of the arylalkanoic acid family and is structurally similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen. N-Methyl Etodolac has been studied for its anti-inflammatory, analgesic, and antipyretic properties and has been found to be an effective treatment for a range of conditions including pain, inflammation, and fever.

科学研究应用

N-甲基依托昔酸被合成并测试了其在炎症模型和前列腺素生成抑制中的活性。在大鼠佐剂性水肿模型和软骨细胞体外研究中,它在阻断前列腺素生成方面表现出不活跃或边缘活性 (Humber 等人,1988).

N-甲基依托昔酸的合成已实现,收率高达 67-72%,提供了新型抗炎药类似物 (Napoleon 等人,2017).

研究表明,依托昔酸(N-甲基依托昔酸从中衍生)是一种有效且耐受性良好的替代其他 NSAID 的药物,用于治疗关节炎疾病和各种疼痛状态 (Balfour 和 Buckley,1991).

N-甲基依托昔酸衍生物表现出抗癌活性,特别是对前列腺癌细胞系 PC-3,而对大鼠成纤维细胞没有显示出细胞毒性 (Çıkla 等人,2013).

观察到依托昔酸减少了严重的胆管炎并加速了胆管上皮细胞动力学,从而在动物模型中预防了化学诱导的胆管癌变 (Tsuneoka 等人,2004).

依托昔酸纳米悬浮凝胶制剂在局部给药时显示出增强抗炎和镇痛活性的希望 (Karakucuk 等人,2021).

N-甲基依托昔酸类似物显示出与标准依托昔酸相当的体外抗炎活性 (Napoleon 和 Sharma,2017).

作用机制

Target of Action

N-Methyl Etodolac primarily targets the Cyclooxygenase (COX) enzymes , specifically COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are involved in mediating inflammation .

Mode of Action

N-Methyl Etodolac acts by inhibiting the COX enzymes, thereby preventing the synthesis of prostaglandins . It binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . This inhibition is more selective for COX-2 than COX-1 .

Biochemical Pathways

The inhibition of COX enzymes disrupts the biochemical pathways that lead to the production of prostaglandins from arachidonic acid . This results in a decrease in the levels of prostaglandins, which are responsible for pain and inflammation in conditions like rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetics of N-Methyl Etodolac involves its absorption, distribution, metabolism, and excretion (ADME). For the parent compound Etodolac, it has been found that the half-life in certain formulations can range from 33.72 to 44.33 hours in an acidic environment and 15.29–18.32 hours in a basic medium .

Result of Action

The primary result of N-Methyl Etodolac’s action is the reduction of pain and inflammation associated with conditions like rheumatoid arthritis . By inhibiting the synthesis of prostaglandins, it alleviates the signs and symptoms of these conditions .

Action Environment

The action of N-Methyl Etodolac can be influenced by the pH of the environment. The prodrugs of Etodolac, synthesized using amino acids, have been found to be stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the efficacy and stability of N-Methyl Etodolac could also be influenced by the pH of its environment.

安全和危害

Etodolac is toxic if swallowed and causes serious eye irritation . Gastrointestinal ulceration occurs in less than 0.3% of patients taking etodolac, and drug-related hepatic, renal, and hematologic dysfunctions are rare . The elderly appear to be no more at risk of experiencing adverse effects than the general population .

生化分析

Biochemical Properties

N-Methyl Etodolac interacts with various biomolecules in the body. It has been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostacyclin and prostaglandin . This interaction is crucial in its role as an NSAID, as it helps reduce inflammation and pain.

Cellular Effects

N-Methyl Etodolac has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the COX enzymes, thereby reducing the production of prostaglandins that are involved in inflammation and pain signaling . This can impact various cellular pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-Methyl Etodolac primarily involves its interaction with the COX enzymes. By inhibiting these enzymes, N-Methyl Etodolac prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Methyl Etodolac has been observed to have a sustained release . The synthesized prodrugs of N-Methyl Etodolac are stable in acidic environments and readily hydrolyzed in basic environments . The average half-life in acidic environments ranges from 33.72 to 44.33 hours, and in basic medium, it is 15.29–18.32 hours .

Metabolic Pathways

N-Methyl Etodolac is involved in metabolic pathways related to the COX enzymes. By inhibiting these enzymes, it impacts the conversion of arachidonic acid into prostaglandins .

属性

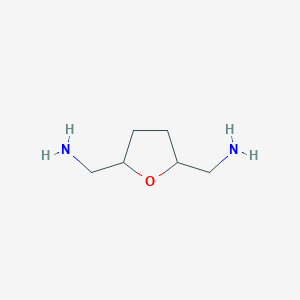

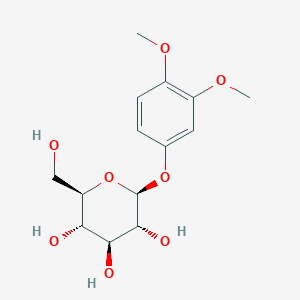

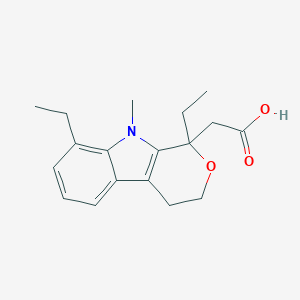

IUPAC Name |

2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGKDAYQHVFRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556561 | |

| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849630-94-0 | |

| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)